N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
Description
N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a benzamide derivative featuring a 2,4-dimethyl-substituted thiazole ring linked via an ethyl group to a 3-nitrobenzamide moiety. This compound is of interest due to its structural similarity to pharmacologically active thiazole-containing molecules, which are known for their antimicrobial, antiparasitic, and enzyme-inhibitory properties. The nitro group at the meta position of the benzamide and the dimethyl substitution on the thiazole are critical for its physicochemical and biological behavior .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-13(21-10(2)16-9)6-7-15-14(18)11-4-3-5-12(8-11)17(19)20/h3-5,8H,6-7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCEKTNDHMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2,4-dimethylthiazole with ethylamine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Thiazole Substitution Patterns
The substituents on the thiazole ring significantly influence biological activity and physicochemical properties.
- Key Observations :
- The 2,4-dimethyl substitution in the target compound enhances lipophilicity compared to halogenated (e.g., chloro in ) or aryl-substituted (e.g., 3-methylphenyl in G856-2887 ) analogs.
- Chloro or fluoro substituents (e.g., in ) may improve target binding via polar interactions but reduce metabolic stability.
Benzamide Substituent Positioning
The nitro group’s position on the benzamide ring correlates with biological potency.
- Nitro at the 2-position (as in ) shows reduced potency, highlighting the meta position’s superiority.
Q & A
Q. What are the common synthetic routes for N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide, and what key reagents are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with a nitrobenzamide moiety. For example, Hantzsch cyclization (using α-chloroglycinates and thiourea derivatives) is a well-established method for thiazole ring formation . Subsequent alkylation or amidation steps introduce the ethyl linker and nitrobenzamide group. Key reagents include dimethylformamide (DMF) as a solvent and catalysts like triethylamine to enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C) : To verify substituent positions on the thiazole and benzamide groups.
- FTIR : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹).
- Mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination; SHELX software is widely used for refining crystallographic data .
Q. What are the primary physicochemical properties critical for handling this compound?
Key properties include solubility (polar aprotic solvents like DMSO or DMF), melting point (typically >150°C for similar thiazoles), and stability under ambient conditions. These properties guide storage (desiccated, −20°C) and experimental design (e.g., solvent choice for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Temperature control : Maintaining 60–80°C to minimize side reactions.
- Catalyst screening : Bases like K₂CO₃ or Pd-based catalysts for coupling steps.
- Solvent selection : Acetonitrile or DMF for high solubility of intermediates.
- Purification : Column chromatography with silica gel or reverse-phase HPLC for isolating high-purity product .
Q. What experimental strategies are recommended for evaluating its biological activity, such as antimicrobial or anticancer potential?
- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies (MTT assay) and microbial strains (e.g., E. coli, C. albicans) for antimicrobial testing.
- Dose-response curves : Calculate IC₅₀ values and compare with controls (e.g., doxorubicin for anticancer activity).
- Mechanistic studies : Flow cytometry for apoptosis/necrosis analysis or enzymatic assays (e.g., kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications?
- Variation of substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzamide or thiazole rings.
- Bioisosteric replacements : Replace the thiazole with oxazole or triazole moieties.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical binding features .
Q. What methodologies are effective in resolving contradictory data between biological activity studies?
- Purity validation : Ensure >95% purity via HPLC and elemental analysis.
- Assay standardization : Replicate experiments across multiple labs using identical protocols.
- Structural analogs : Test derivatives to isolate the effect of specific functional groups .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like EGFR or tubulin (reference PDB structures, e.g., 1M17).
- MD simulations : Assess binding stability over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties .
Q. What crystallographic techniques are recommended for analyzing its solid-state structure?
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- HPLC monitoring : Track degradation products over time.
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
